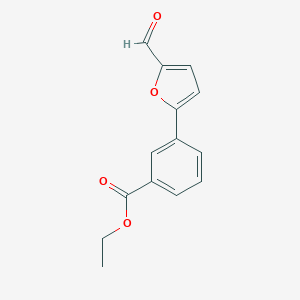
Ethyl 3-(5-formyl-2-furyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-formyl-2-furyl)benzoate is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.24 . This compound is also known by several synonyms such as AKOS BB-8480, ASISCHEM U56284, ART-CHEM-BB B025502, SPECS AN-989/41468269, and Ethyl 3-(5-formylfuran-2-yl)benzoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software tools that can visualize the molecular structure based on the given molecular formula.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, and density are not explicitly mentioned in the available resources . For detailed information, it’s recommended to refer to material safety data sheets (MSDS) provided by the chemical suppliers or databases like ChemicalBook .Aplicaciones Científicas De Investigación
Photochemical Reactions and Photophysical Properties
A study by Amati et al. (2010) explored the photochemical reactions and photophysical properties of ethyl 3-(2-furyl)isothiazole-4-carboxylate, a compound related to Ethyl 3-(5-formyl-2-furyl)benzoate. This research highlighted the compound's potential in photo-oxidation processes and as a singlet-oxygen sensitizer, which could have implications in photodynamic therapy and photochemical applications (Amati et al., 2010).
Use in Organic Synthesis
Research by Pevzner (2011) demonstrated the synthesis of methyl (diethoxyphosphorylmethyl)furoates, which are closely related to this compound. The study provided insights into the versatility of furoates in organic synthesis, particularly in reactions like the Curtius rearrangement, which has broad applications in medicinal chemistry and the synthesis of complex organic molecules (Pevzner, 2011).
Tautomerism in β,β′-Tricarbonyl Compounds
A study by Arrieta et al. (2013) investigated the keto-enol tautomerism in β,β′-tricarbonyl compounds, which include structures similar to this compound. This research is significant in understanding the chemical behavior of furan derivatives in different solvents, which is crucial for their application in chemical synthesis and the development of pharmaceuticals (Arrieta et al., 2013).
Polymer Chemistry
In the field of polymer chemistry, Barson et al. (1999) explored the use of furyl groups in radical polymerizations. Their research showed that compounds like 2-Styrylfuran, which bear similarities to this compound, can effectively capture radicals during polymerization, suggesting potential applications in the synthesis of novel polymeric materials (Barson et al., 1999).
Catalytic Cyclopropanation
Miki et al. (2004) conducted research on the cyclopropanation of alkenes, using (2-furyl)carbene complexes derived from ene-yne-ketones. This study is relevant as this compound could potentially be used in similar catalytic processes, which are important in the synthesis of cyclopropane-containing drugs and other bioactive molecules (Miki et al., 2004).
Safety and Hazards
The specific safety and hazard information for Ethyl 3-(5-formyl-2-furyl)benzoate is not available in the current resources. General safety measures for handling similar compounds include avoiding heat, sparks, open flames, and ensuring adequate ventilation . Always refer to the material safety data sheet (MSDS) for detailed safety and hazard information .
Propiedades
IUPAC Name |
ethyl 3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBBUGCIHLPXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(aminocarbonyl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B478784.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B478794.png)
![5-[(5-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478822.png)
![5-[(3-Methyl-2-thienyl)methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478823.png)
![5-(2-Chlorobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B478830.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478837.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478839.png)
![3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B478843.png)
![(5E)-5-[5-bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B478864.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B478953.png)
![N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B478955.png)

![2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B479041.png)